molecular formula C22H19ClN6O2 B2970036 8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921538-06-9

8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2970036
M. Wt: 434.88
InChI Key: OUMIVPKNCIOBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in recent years . For example, Zhurilo et al. proposed two methods for the synthesis of ribavirin analogs by replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. Generally, they are characterized by the presence of two signals for C=O groups in their IR absorption spectra .

Scientific Research Applications

Oxidizing Agents and Chemical Synthesis

  • Oxidizing Agents: Compounds similar to the one have been used as effective oxidizing agents. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized for the oxidation of pyrazolines to pyrazoles under mild conditions, showcasing its potential in chemical synthesis processes (Zolfigol et al., 2006).

Antitumor and Biological Activities

  • Antitumor Activities: Some purine derivatives, including those related to triazino and triazolopurines, have been synthesized and evaluated for their antitumor activities. These compounds offer a glimpse into the potential biomedical applications of similar chemical structures (Ueda et al., 1987).

Antifungal and Physicochemical Properties

  • Antifungal Properties: A novel potential antifungal compound within the 1,2,4-triazole class has shown poor solubility in buffer solutions and hexane, with better solubility in alcohols, indicating its pharmacologically relevant physicochemical properties (Volkova et al., 2020).

Polymer Chemistry

  • Polymer Modification: Triazolinediones, including those with phenyl and chlorophenyl substituents, have been utilized in the modification of polymers through electrophilic aromatic substitution, indicating their relevance in materials science and polymer chemistry (Kuhrau & Stadler, 1990).

Anticancer Agents

  • Anticancer Agents: Research on fused triazolopurine derivatives has shown promising anti-proliferative activity against human cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Sucharitha et al., 2021).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Generally, they have relatively low toxicity .

Future Directions

The future directions in the study of 1,2,4-triazole derivatives involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

8-(2-chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-8-4-3-5-9-14)21-25-24-18(29(19)21)15-10-6-7-11-16(15)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMIVPKNCIOBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41752455

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.